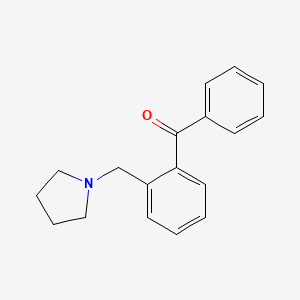

2-(Pyrrolidinomethyl)benzophenone

Description

2-(Pyrrolidinomethyl)benzophenone is a benzophenone derivative featuring a pyrrolidinomethyl substituent at the 2-position of the benzophenone core. Benzophenones are aromatic ketones with diverse applications, ranging from UV filters in sunscreens to bioactive molecules in medicinal chemistry . The pyrrolidinomethyl group introduces a nitrogen-containing heterocycle, which may enhance solubility, modulate electronic properties, and influence interactions with biological targets compared to simpler benzophenone derivatives .

Properties

IUPAC Name |

phenyl-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c20-18(15-8-2-1-3-9-15)17-11-5-4-10-16(17)14-19-12-6-7-13-19/h1-5,8-11H,6-7,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFJMVBYUDMOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643629 | |

| Record name | Phenyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742000-78-8 | |

| Record name | Phenyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidinomethyl)benzophenone typically involves the reaction of benzophenone with pyrrolidine in the presence of a suitable catalyst. One common method is the Mannich reaction, where benzophenone reacts with formaldehyde and pyrrolidine under acidic conditions to form the desired product. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidinomethyl)benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).

Major Products Formed

Oxidation: Formation of benzophenone derivatives with additional oxygen-containing functional groups.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted benzophenone derivatives depending on the substituent introduced.

Scientific Research Applications

2-(Pyrrolidinomethyl)benzophenone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials with specific properties, such as UV absorbers and photoinitiators.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidinomethyl)benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzophenone Derivatives

2.1. Substituent Variations and Physicochemical Properties

The physicochemical and biological properties of benzophenone derivatives are highly dependent on substituents. Key comparisons include:

- Electronic Effects: The pyrrolidinomethyl group in this compound introduces electron-donating characteristics, altering charge distribution compared to electron-withdrawing substituents (e.g., fluorine in 4-fluoro-4-hydroxybenzophenone) .

- Solubility: The nitrogen in pyrrolidine improves aqueous solubility relative to purely hydrophobic derivatives like 4-(4-methylphenylthio)benzophenone .

2.4. Chemical Reactivity

- Electrophilicity: The benzophenone core is moderately electrophilic, but substituents like pyrrolidinomethyl reduce electrophilicity compared to electron-deficient derivatives (e.g., nitrile-substituted benzophenones) .

- Synthetic Versatility: Pyrrolidinomethyl’s secondary amine allows for further derivatization (e.g., quaternization, acylation), a feature absent in inert substituents like methyl or phenylthio groups .

Key Research Findings

- QSAR Studies: Benzophenone derivatives with polar substituents (e.g., pyrrolidinomethyl) exhibit improved antimalarial activity in computational models, attributed to enhanced target binding and solubility .

Biological Activity

2-(Pyrrolidinomethyl)benzophenone, a compound characterized by its unique benzophenone core and a pyrrolidinomethyl group, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 253.32 g/mol. Its structure features a benzophenone moiety, which is known for its ability to absorb ultraviolet light, combined with a pyrrolidine ring that may enhance its interaction with biological targets.

Research indicates that this compound may interact with various molecular targets, including enzymes and receptors. The specific mechanisms are not fully elucidated but are believed to involve:

- Enzyme Inhibition : The compound may bind to active sites of enzymes, altering their activity.

- Receptor Modulation : It could potentially interact with cell surface receptors, influencing signal transduction pathways.

Further studies are necessary to clarify these interactions and their implications for biological systems.

Antimicrobial Properties

Recent studies have suggested that this compound exhibits antimicrobial activity. For instance, it has been tested against various bacterial strains, showing promising results in inhibiting growth. This property suggests potential applications in developing new antimicrobial agents.

Anticancer Potential

Preliminary research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for cancer therapy.

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study 1 | Evaluated the antimicrobial efficacy against Staphylococcus aureus | Demonstrated significant inhibition at low concentrations |

| Study 2 | Assessed anticancer effects on breast cancer cell lines | Induced apoptosis and reduced cell viability |

| Study 3 | Investigated enzyme inhibition properties | Showed competitive inhibition against specific enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.